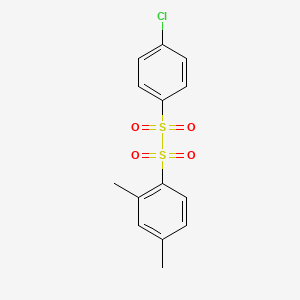
Methyl 13-hydroperoxyoctadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13-hydroperoxyoctadeca-9,12-dienoate is a hydroperoxy fatty ester that is the methyl ester of 13-hydroperoxyoctadeca-9,12-dienoic acid. This compound is a polyunsaturated fatty ester and is known for its role in lipid peroxidation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 13-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the enzymatic oxidation of linoleic acid. The process involves the use of lipoxygenase enzymes which catalyze the addition of oxygen to linoleic acid, forming hydroperoxides . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enzymatic reactors where linoleic acid is continuously fed and oxygen is bubbled through the reaction mixture. The product is then purified using techniques such as flash column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 13-hydroperoxyoctadeca-9,12-dienoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various secondary oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include secondary alcohols, ketones, and various substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 13-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidation mechanisms.
Biology: The compound is studied for its role in cellular oxidative stress and its effects on cell membranes.
Medicine: Research is ongoing to understand its potential role in inflammatory diseases and its impact on human health.
Industry: It is used in the study of food oxidation processes and the development of antioxidants
Mecanismo De Acción
The mechanism by which methyl 13-hydroperoxyoctadeca-9,12-dienoate exerts its effects involves the formation of free radicals during lipid peroxidation. These free radicals can initiate chain reactions that lead to the oxidation of other lipids, proteins, and DNA. The compound targets cellular membranes and can disrupt their integrity, leading to cell damage .
Comparación Con Compuestos Similares
Similar Compounds
Methyl linoleate: A similar compound that lacks the hydroperoxy group.
13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with a slightly different structure
Uniqueness
Methyl 13-hydroperoxyoctadeca-9,12-dienoate is unique due to its specific hydroperoxy group positioning, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in studies of lipid oxidation and its biological effects .
Propiedades
Número CAS |
96758-56-4 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 13-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,16,21H,3-7,9,11-15,17H2,1-2H3 |
Clave InChI |
QYULLBNZRDWFPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCC=CCCCCCCCC(=O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
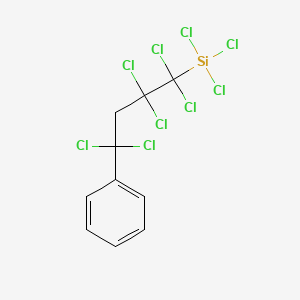
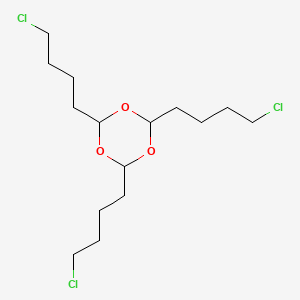
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
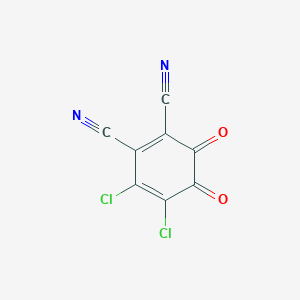
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
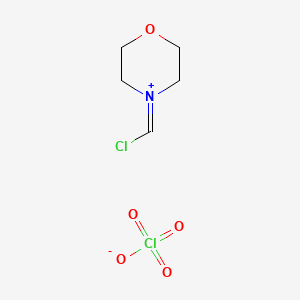
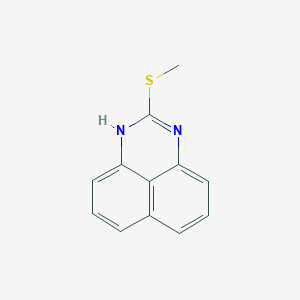
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
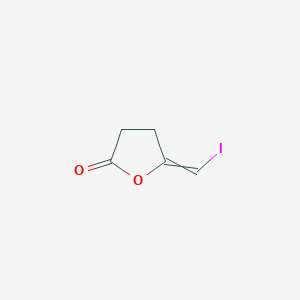
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
